8-Fluoro-6-isoquinolinecarbonitrile
Description
8-Fluoro-6-isoquinolinecarbonitrile is a fluorinated isoquinoline derivative characterized by a fused benzene and pyridine ring system (isoquinoline core) with a fluorine atom at position 8 and a cyano (-CN) group at position 6. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Its molecular formula is C₁₀H₅FN₂, with a molecular weight of 172.16 g/mol.
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
8-fluoroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-4-7(5-12)3-8-1-2-13-6-9(8)10/h1-4,6H |
InChI Key |
OKKHNUWFJFHDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)C#N)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling and Reductive Amination Route
A representative synthetic sequence starts from an isoquinoline precursor, which undergoes triflation followed by palladium-catalyzed amination and reduction steps to install the desired substituents.
- Step 1: Preparation of bis-triflate intermediate by treating the isoquinoline derivative with excess triflic anhydride at −78 °C.
- Step 2: Palladium-catalyzed transfer hydrogenation in N,N-dimethylformamide (DMF) at 80 °C to yield an intermediate amine.
- Step 3: Reduction with lithium aluminum hydride in a toluene/tetrahydrofuran mixture to cleave triflamide groups, yielding a dimethyl-phenylpiperidine intermediate.
- Step 4: Reductive amination with Boc-protected valinal followed by Boc deprotection using trifluoroacetic acid in dichloromethane.
- Step 5: Coupling with Boc-protected 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using HBTU in dichloromethane, followed by Boc deprotection to afford the final compound.
This method allows selective functionalization and installation of fluorine substituents via diazotization and Schiemann fluorination on aniline intermediates, producing 8-fluoro derivatives.
Sandmeyer Fluorination Approach
- Diazotization of the aniline intermediate followed by Schiemann fluorination introduces the fluorine atom at the 8-position.
- Alternative Sandmeyer halogenation can be used to introduce chloro and bromo substituents for comparative studies.
- Subsequent deprotection of phthalimide-protected amines with hydrazine in ethanol yields free amines ready for coupling.
Bischler–Napieralski Cyclization and Related Methods
Another synthetic approach involves the Bischler–Napieralski cyclization of β-phenylethylamine derivatives:
- Starting from 2-(3,4-dimethoxyphenyl)-ethylamine, N-acetylation and conversion to N-acylcarbamates are performed.
- Reduction with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2) yields tetrahydroisoquinoline intermediates.
- The cyclization step forms the isoquinoline ring system, which can be further functionalized to introduce fluorine and nitrile groups.
- The chiral auxiliary used in some steps is removed by treatment with hydrochloric acid in ethanol at low temperature.
Multi-Component Reactions (MCR) for Isoquinoline Derivatives
- MCR involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions leads to 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives.
- These methods provide efficient access to substituted isoquinolines with nitrile groups, potentially adaptable for 8-fluoro-6-isoquinolinecarbonitrile synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The palladium-catalyzed approach allows for the synthesis of various halogenated isoquinoline derivatives, including the 8-fluoro compound, with yields around 48-72% after purification steps.
- Sandmeyer fluorination is a reliable method for introducing fluorine atoms into aromatic amines but requires careful handling of diazonium intermediates.
- Bischler–Napieralski cyclization remains a cornerstone for constructing the isoquinoline skeleton, adaptable for various substitutions including fluorine and nitrile groups.
- Multi-component reactions provide a rapid and efficient alternative for synthesizing tetrahydroisoquinoline derivatives but may require further optimization for specific fluorinated nitrile compounds.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-isoquinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6-isoquinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-isoquinolinecarbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit key enzymes or disrupt cellular pathways, resulting in its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 8-Fluoro-6-isoquinolinecarbonitrile and related compounds:
Key Differences and Implications
Core Structure
- Isoquinoline vs. Quinoline: Isoquinoline (benzene fused to pyridine at C1-C2) and quinoline (benzene fused to pyridine at C2-C3) differ in ring connectivity, affecting molecular geometry. Isoquinoline derivatives like 8-Fluoro-6-isoquinolinecarbonitrile may exhibit distinct binding modes in biological systems compared to quinoline-based analogs (e.g., 8-Chloro-6-fluoro-quinoline) .
- Saturation: The tetrahydroisoquinoline in introduces ring saturation, reducing aromaticity and rigidity, which can influence bioavailability and metabolic pathways .
Substituent Effects
- In contrast, Methyl 6-fluoroisoquinoline-8-carboxylate’s ester group (-COOCH₃) offers different electronic and steric effects .
- Reactivity: 6-Fluoroquinoline-8-sulfonyl chloride’s sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling facile synthesis of sulfonamides. The cyano group in the target compound is less reactive but participates in click chemistry or nitrile-to-amide conversions .
Physicochemical Properties
- Physical State: 8-Fluoro-6-isoquinolinecarbonitrile is likely a solid (similar to 8-Chloro-6-fluoro-quinoline), whereas Methyl 6-fluoroisoquinoline-8-carboxylate is a pale lemon liquid .
- Purity and Handling: High-purity compounds like Methyl 6-fluoroisoquinoline-8-carboxylate (≥95%) require strict safety protocols (e.g., protective gloves and eyewear), a standard for fluorinated isoquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
